molecular formula C14H31N B7801094 N,N-Dimethyldodecylamine CAS No. 68391-04-8

N,N-Dimethyldodecylamine

Cat. No.: B7801094
CAS No.: 68391-04-8
M. Wt: 213.40 g/mol
InChI Key: YWFWDNVOPHGWMX-UHFFFAOYSA-N
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Description

N,N-Dimethyldodecylamine is a long-chain tertiary amine with the chemical formula CH₃(CH₂)₁₁N(CH₃)₂. It is a colorless to light-colored liquid at room temperature and has a characteristic fishy odor. This compound is widely used as an industrial intermediate for the production of surfactants, corrosion inhibitors, fungicides, dye adjuvants, and fabric softening agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyldodecylamine can be synthesized through several methods, including:

    Catalytic Hydrogenation of N,N-Dimethyldodecylamide: This method involves the catalytic hydrogenation of N,N-dimethyldodecylamide over a Ni/γ-Al₂O₃ catalyst.

    Amination of Lauryl Alcohol: Another common method is the one-step amination of lauryl alcohol (dodecyl alcohol) with dimethylamine.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic amination of aliphatic alcohols. This method is preferred due to its simplicity, cost-effectiveness, and high yield. The process involves reacting dodecyl alcohol with dimethylamine in the presence of a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyldodecylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-dimethyldodecylamine involves its interaction with various molecular targets and pathways. For instance, as a surfactant, it reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

N,N-Dimethyldodecylamine can be compared with other long-chain tertiary amines such as:

    N,N-Dimethyltetradecylamine: Similar in structure but with a longer alkyl chain.

    N,N-Dimethylhexadecylamine: Also similar but with an even longer alkyl chain.

    N,N-Dimethyloctylamine: Shorter alkyl chain compared to this compound.

Uniqueness

This compound is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as a surfactant and intermediate in various industrial applications .

Properties

IUPAC Name

N,N-dimethyldodecan-1-amine
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InChI

InChI=1S/C14H31N/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3
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InChI Key

YWFWDNVOPHGWMX-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCN(C)C
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Molecular Formula

C14H31N
Record name N,N-DIMETHYLDODECYLAMINE
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Related CAS

1920-05-4 (acetate), 19959-22-9 (hydrobromide), 2016-48-0 (hydrochloride)
Record name N,N-Dimethyl-1-dodecanamine
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DSSTOX Substance ID

DTXSID1026906
Record name N,N-Dimethyldodecan-1-amine
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Molecular Weight

213.40 g/mol
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Physical Description

N,n-dimethyldodecylamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear colorless liquid; [MSDSonline]
Record name N,N-DIMETHYLDODECYLAMINE
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Record name 1-Dodecanamine, N,N-dimethyl-
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Vapor Pressure

0.01 [mmHg]
Record name N,N-Dimethyldodecylamine
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Color/Form

Liquid

CAS No.

112-18-5, 68390-97-6, 68391-04-8
Record name N,N-DIMETHYLDODECYLAMINE
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Record name Lauryldimethylamine
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Record name N,N-Dimethyl-1-dodecanamine
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Record name Amines, C16-18-alkyldimethyl
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Record name Dodecyldimethylamine
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Synthesis routes and methods I

Procedure details

50 grams of the said catalyst is charged into a reactor tube, for example as shown and described in O.S. II page 389, and the tube is heated preferably to 360° C. and it is well to condition the tube with a flow of air (as about 500 ml. per minute) for a period of hours. The air flow then is discontinued, and approximately two milli-equivalents of dimethyl amine and 1 milli-equivalent of dodecyl alcohol, per minute, are simultaneously charged into the reactor tube. The outflow is essentially 95% dodecyl amine and 5% dodecene, as determined by G.L.C. If any dodecyl alcohol is present in the product, this indicates that the through-put was too fast, and the residence time of the reacting materials in the tube or column may be set at about 30 seconds.
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said catalyst
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Synthesis routes and methods II

Procedure details

In Example 1 of U.S. Pat. No. 4 138 437, dimethylamine is reacted with 1-dodecanol in the presence of hydrogen and copper chromite as catalyst. To work up the reaction product, it is filtered off from the catalyst and a dodecyldimethylamine is produced as crude product. The crude product is subjected to vacuum distillation to separate off high-boiling byproducts. The distilled C12 -alkyldimethylamine obtained after taking off a first runnings contains about 140 ppm of monomethylamine, 150 ppm of dimethylamine and about 64 ppm of trimethylamine and has a more or less unpleasant odor.
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Synthesis routes and methods III

Procedure details

A three liter three-necked flask equipped with an addition funnel was charged with 583 grams (2.73 moles) of lauryl dimethyl amine, 330 grams of water and 330 grams of ethanol. With agitation, 133 grams (1.35 moles) of 37% hydrochloric acid was added to produce an equipmolar solution of lauryl dimethyl amine and lauryl dimethyl amine hydrochloride. The resulting exotherm brought the temperature to 60° C. 114.6 grams (1.24 moles) of epichlorohydrin was slowly added to the flask throught the addition funnel. The exothermic reaction brought the temperature of the contents of the flask to 71° C. The temperature of the reaction mixture was increased to 90° C. and maintained there for five hours.
Quantity
583 g
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330 g
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330 g
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133 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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